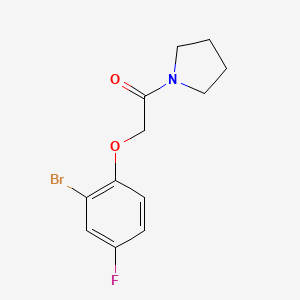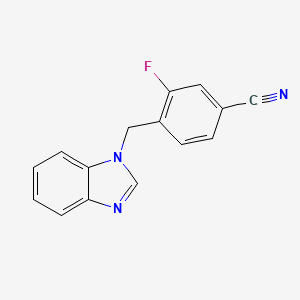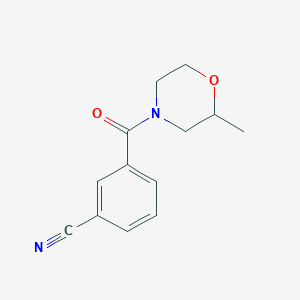![molecular formula C13H10BrNO2S B7469339 4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzonitrile](/img/structure/B7469339.png)
4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzonitrile is a chemical compound that belongs to the class of thiophene-containing compounds. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzonitrile is not fully understood. However, it has been suggested that it may exert its anti-inflammatory and anti-cancer effects through the inhibition of certain enzymes and signaling pathways. It may also modulate the activity of certain receptors in the brain, leading to its potential use in the treatment of neurodegenerative diseases.
Biochemical and physiological effects:
Studies have shown that 4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzonitrile can inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer. It has also been shown to modulate the activity of certain receptors in the brain, leading to its potential use in the treatment of neurodegenerative diseases. However, further research is needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzonitrile in lab experiments is its potential to be developed into new drugs for the treatment of various conditions. Additionally, it has been shown to possess anti-inflammatory and anti-cancer properties, making it a useful tool for studying these conditions. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzonitrile. One direction is the further investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the development of new drugs based on this compound for the treatment of inflammation and cancer. Additionally, further research is needed to fully understand its mechanism of action and biochemical and physiological effects.
Synthesemethoden
The synthesis of 4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzonitrile involves the reaction of 5-bromothiophene-2-carbaldehyde with 3-methoxyphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere and at elevated temperatures. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs for these conditions. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-[(5-bromothiophen-2-yl)methoxy]-3-methoxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2S/c1-16-12-6-9(7-15)2-4-11(12)17-8-10-3-5-13(14)18-10/h2-6H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHGETNKVUFTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OCC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine](/img/structure/B7469256.png)


![3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide](/img/structure/B7469273.png)





![3-Fluoro-4-[(2-oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7469310.png)
![3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propanenitrile](/img/structure/B7469318.png)


